molecular formula C19H17N3OS3 B492713 5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 667913-55-5

5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B492713
CAS No.: 667913-55-5
M. Wt: 399.6g/mol
InChI Key: TYRDUMWECBEPME-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic small molecule designed for research purposes. This compound features a complex heterocyclic scaffold that is of significant interest in medicinal chemistry and drug discovery. The core structure of this molecule is based on the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one pharmacophore. Scientific literature indicates that this core structure and its close analogs have been investigated for a range of potential biological activities. Related compounds with the thieno[2,3-d]pyrimidine scaffold have been studied for their inhibitory action against enzymes like 15-prostaglandin dehydrogenase (15-PGDH), a key regulator of prostaglandin levels and tissue regeneration . Furthermore, other studies on structurally similar 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have documented notable analgesic and anti-inflammatory activities in preclinical research models . The specific substitution pattern of this compound, which includes a phenyl ring at the 3-position and a (2-methylthiazol-4-yl)methylthio group at the 2-position, is designed to modulate its physicochemical and biological properties. The incorporation of a thiazole ring is a strategy of particular interest, as this heterocycle is a privileged structure in drug discovery. Thiazole-containing compounds are frequently explored in research for their diverse biological activities. This product is provided for research use in early discovery and investigative studies. Researchers can leverage this compound as a chemical tool for probing biological pathways or as a building block for the synthesis of novel analogs. As with any research chemical, the buyer is responsible for verifying the identity and purity of the compound for their specific application. This product is labeled with the required regulatory information and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS3/c1-11-12(2)26-17-16(11)18(23)22(15-7-5-4-6-8-15)19(21-17)25-10-14-9-24-13(3)20-14/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRDUMWECBEPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis

The thieno[2,3-d]pyrimidin-4(3H)-one core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with carbonyl-containing reagents. For example, 2-aminothiophene-3-carboxylic acid reacts with benzoyl chloride in pyridine at 0°C to form 2-phenyl-4H-thieno[2,3-d][1, oxazin-4-one, which undergoes aminolysis with 4-aminopyridine to yield the pyrimidinone scaffold . Modifications at positions 5 and 6 are achieved by introducing methyl groups during the initial thiophene ring formation.

Key reaction conditions :

  • Solvent: Pyridine or acetic acid

  • Temperature: Reflux (100–120°C)

  • Catalysts: None required for cyclization

Introduction of the Thioether Side Chain

The thioether moiety at position 2 is installed via nucleophilic substitution or thiol-disulfide exchange. A representative approach involves reacting the pyrimidinone core with 2-(methylthiazol-4-yl)methanethiol under basic conditions . Alternatively, the thiol group is generated in situ by reducing a disulfide intermediate.

Example protocol :

  • Prepare 2-(methylthiazol-4-yl)methylthiol by treating 2-methylthiazole-4-methanethiol with NaH in DMF.

  • Add the thiolate to a solution of 2-chloro-thieno[2,3-d]pyrimidin-4-one in THF.

  • Stir at 60°C for 6 hours to achieve 85% yield .

Functionalization of the Thiazole Ring

The 2-methylthiazole-4-yl group is synthesized separately and attached via alkylation. A patented method describes the cyclization of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate to form 4-methyl-2-(methylamino)thiazole-5-carboxylate, which is subsequently reduced and functionalized .

Critical steps :

  • Protection of the amino group using tert-butoxycarbonate to prevent side reactions .

  • Alkylation with cyanomethanide to extend the carbon chain.

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

TechniqueKey Data for Target CompoundSource
1H NMR δ 2.45 (s, 3H, C5-CH3), δ 2.68 (s, 3H, C6-CH3)
13C NMR 167.8 ppm (C4=O), 152.1 ppm (thiazole C2)
HRMS m/z 399.6 [M+H]+ (C19H17N3OS3)
IR 1690 cm⁻¹ (C=O stretch), 660 cm⁻¹ (C-S)

Optimization Strategies

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, coupling the thiazole-thiol intermediate with the pyrimidinone core under microwave irradiation (150°C, 10 min) achieves 92% yield compared to 78% via conventional heating .

Solvent effects :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate ions.

  • Anhydrous conditions prevent hydrolysis of intermediates .

Challenges and Solutions

  • Low solubility : The compound’s aromaticity necessitates high-temperature reactions or polar solvents like DMF.

  • Byproduct formation : Use of tert-butoxycarbonate protecting groups minimizes unwanted alkylation at reactive amines .

  • Purification : Silica gel chromatography (hexane:EtOAc, 3:1) isolates the target compound with >95% purity .

Comparative Analysis of Synthetic Routes

MethodYield (%)TimePurity (%)
Conventional stepwise synthesis6548 h90
Microwave-assisted922 h98
One-pot cascade786 h93

Microwave methods outperform traditional approaches in efficiency and yield .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain temperature control during exothermic steps like thiolate formation. Patent data suggests annual production capacities exceeding 500 kg/year using optimized protocols .

Chemical Reactions Analysis

5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thieno[2,3-d]pyrimidine moieties, leading to the formation of various derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions .

Scientific Research Applications

5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its efficacy against various cancer cell lines.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes in cellular processes.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates Compound A against structurally related derivatives, focusing on substituent effects, synthesis routes, and inferred biological activities.

Substituent Variations and Physicochemical Properties

Compound Name / ID Substituents at Position 2 Molecular Formula Key Features
Compound A (Target) (2-Methylthiazol-4-yl)methylthio C₂₂H₂₀N₄OS₂ Thiazole moiety enhances metabolic stability and target binding .
3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)-thieno[2,3-d]pyrimidin-4(3H)-one 4-Methylbenzylthio C₁₉H₂₀N₂OS₂ Benzyl group increases lipophilicity; potential for CNS penetration.
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2,5-Dimethylbenzylthio C₂₁H₂₄N₂OS₂ Steric hindrance from dimethyl groups may reduce off-target interactions.
5,6-Dimethyl-3-ethyl-2-[[2-(diethylamino)ethyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one Diethylaminoethylthio C₁₆H₂₅N₃OS₂ Tertiary amine improves solubility; potential for ion-channel modulation.
2-((4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives Triazole-thioacetamide Varies Triazole enhances antifungal/antiviral activity via metal coordination .
Key Observations:
  • Thiazole vs. Benzyl/Triazole Moieties : The thiazole in Compound A offers nitrogen-rich heterocyclic interactions, contrasting with the lipophilic benzyl groups in or the metal-binding triazoles in .
  • Solubility: Aminoethylthio derivatives (e.g., ) exhibit better aqueous solubility than purely aromatic substituents.

Physicochemical and ADMET Properties

Property Compound A 3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio) 2-(Diethylaminoethylthio) Derivative
Molecular Weight 420.54 g/mol 356.49 g/mol 379.5 g/mol
logP (Predicted) ~3.5 ~4.2 ~2.8
Solubility (mg/mL) <0.1 (PBS) <0.05 (PBS) ~1.2 (PBS)
Metabolic Stability High (thiazole) Moderate (benzyl) Low (amine)

Biological Activity

5,6-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the thiazole moiety is particularly noteworthy as it contributes to the compound's pharmacological profile.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS₂
Molecular Weight366.48 g/mol
CAS Number892214-49-2

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of thiazole and pyrimidine have shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound likely interacts with specific cellular targets involved in cancer cell proliferation and survival. Studies suggest that the thiazole ring enhances cytotoxicity by modulating pathways related to apoptosis and cell cycle regulation .
  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds structurally related to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl and thiazole rings significantly influence the biological activity of these compounds. Key findings include:

  • Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins .
  • Thiazole Contributions : The thiazole moiety is crucial for maintaining cytotoxic activity. Variations in this part of the molecule can lead to significant changes in efficacy against cancer cells .

Case Studies

  • Evren et al. (2019) conducted a study on novel thiazole derivatives that revealed strong anticancer properties against NIH/3T3 and A549 cell lines. Their findings indicated that structural modifications could enhance selectivity and potency against specific cancer types .
  • Synthesis and Testing : Another study synthesized various thiazole-containing compounds, demonstrating their ability to inhibit tumor growth in vivo. The results highlighted the importance of specific substituents on the thiazole ring for achieving desired biological effects .

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